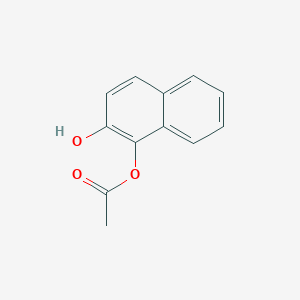

(2-hydroxynaphthalen-1-yl) acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Acetic acid 2-hydroxy-1-naphthyl ester, also known as (2-hydroxynaphthalen-1-yl) acetate, is a complex organic compound. Similar compounds, such as 1-naphthaleneacetic acid (naa), have been shown to interact with various cellular targets .

Mode of Action

It can be inferred from related compounds that it may undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Related compounds like naa have been shown to undergo oxidation reactions with hydroxyl radicals and sulfate radicals .

Pharmacokinetics

It is known that the compound is a solid and soluble in organic solvents .

Result of Action

Related compounds like naa have been shown to greatly increase cellulose fiber formation in plants when paired with another phytohormone called gibberellic acid .

Action Environment

It is known that naa present in the environment undergoes oxidation reactions with hydroxyl radicals and sulfate radicals .

Analyse Biochimique

Biochemical Properties

It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

It is speculated that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of (2-hydroxynaphthalen-1-yl) acetate is not well-defined. It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of this compound in animal models

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-characterized . Future studies should investigate any transporters or binding proteins that this compound interacts with, as well as any effects on its localization or accumulation.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 2-hydroxy-1-naphthyl ester typically involves the esterification of 2-hydroxy-1-naphthol with acetic acid or acetic anhydride. The reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:

2-Hydroxy-1-naphthol+Acetic acid→Acetic acid 2-hydroxy-1-naphthyl ester+Water

Alternatively, acetic anhydride can be used in place of acetic acid to drive the reaction to completion, producing the ester and acetic acid as a byproduct.

Industrial Production Methods

Industrial production of acetic acid 2-hydroxy-1-naphthyl ester may involve continuous flow processes where the reactants are mixed and passed through a reactor containing an acidic catalyst. The reaction conditions are optimized to achieve high yields and purity of the ester. The product is then purified through distillation or recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions

(2-hydroxynaphthalen-1-yl) acetate can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to 2-hydroxy-1-naphthol and acetic acid in the presence of water and an acid or base catalyst.

Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones or other oxidized derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Electrophiles such as nitric acid, sulfuric acid, or halogens in the presence of a catalyst.

Major Products Formed

Hydrolysis: 2-Hydroxy-1-naphthol and acetic acid.

Oxidation: Quinones or other oxidized derivatives.

Substitution: Nitrated, sulfonated, or halogenated naphthalene derivatives.

Applications De Recherche Scientifique

(2-hydroxynaphthalen-1-yl) acetate has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of various organic compounds and heterocycles.

Biology: Employed in biochemical assays and as a substrate in enzymatic reactions.

Medicine: Investigated for its potential pharmacological properties and as an intermediate in drug synthesis.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparaison Avec Des Composés Similaires

(2-hydroxynaphthalen-1-yl) acetate can be compared to other esters and naphthol derivatives:

2-Hydroxy-1-naphthol: The parent compound, which lacks the ester functional group.

1-Naphthol: A similar compound with the hydroxyl group at the 1-position instead of the 2-position.

Phenyl acetate: An ester with a simpler aromatic ring structure.

The uniqueness of acetic acid 2-hydroxy-1-naphthyl ester lies in its combination of the naphthalene ring system and the ester functional group, which imparts distinct chemical properties and reactivity.

Activité Biologique

(2-Hydroxynaphthalen-1-yl) acetate, a derivative of naphthalene, has garnered attention for its potential biological activities. This compound is structurally characterized by a hydroxynaphthalene moiety attached to an acetate group, which can influence its interactions in biological systems. This article reviews the available literature on its biological activity, including synthesis, cytotoxicity, and mechanisms of action.

This compound can be synthesized through various methods, typically involving the acetylation of 2-hydroxynaphthalene. The synthesis often employs acetic anhydride or acetyl chloride in the presence of a catalyst. The resulting compound exhibits unique properties due to the presence of both hydroxyl and acetoxy functional groups.

Biological Activity Overview

The biological activities of this compound include:

- Anticancer Activity : Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against colon cancer cell lines such as Colo205 and Colo320, with IC50 values indicating potent activity (IC50 = 2.05 μM for sensitive and 1.72 μM for resistant strains) .

- Antimicrobial Activity : The compound has been evaluated for its antibacterial and antifungal properties. It has demonstrated moderate to significant antibacterial activity against a range of bacterial strains, as well as good antifungal activity .

Anticancer Studies

A notable study focused on the cytotoxicity of this compound derivatives in human cancer cell lines. The findings are summarized in Table 1:

| Cell Line | IC50 (μM) | Sensitivity |

|---|---|---|

| Colo205 | 2.05 | Doxorubicin-sensitive |

| Colo320 | 1.72 | Doxorubicin-resistant |

| MRC-5 | >100 | Normal fibroblasts |

The results indicate that this compound selectively targets cancer cells while sparing normal cells, which is crucial for reducing side effects in therapeutic applications.

The mechanism by which this compound exerts its anticancer effects may involve apoptosis induction and cell cycle arrest. In vitro studies suggest that treatment with this compound leads to increased apoptosis in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins .

Additionally, the compound's ability to inhibit specific signaling pathways involved in cell proliferation has been proposed as a mechanism contributing to its anticancer activity.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Colorectal Cancer Model : In a study using xenograft models of colorectal cancer, administration of this compound resulted in significant tumor regression compared to controls, supporting its potential as a therapeutic agent .

- Antimicrobial Efficacy : A series of experiments demonstrated that this compound could inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Candida albicans, suggesting its application in treating infections .

Propriétés

IUPAC Name |

(2-hydroxynaphthalen-1-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-8(13)15-12-10-5-3-2-4-9(10)6-7-11(12)14/h2-7,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEPLGQIXYNRNBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=CC2=CC=CC=C21)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.